molecular formula C6H6BrClN2OS B6605658 (5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone CAS No. 2803846-61-7

(5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone

Cat. No.: B6605658
CAS No.: 2803846-61-7
M. Wt: 269.55 g/mol
InChI Key: KIMBHFFRAPPCBB-UHFFFAOYSA-N
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Description

(5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone: is a complex organic compound characterized by its bromine and chlorine atoms on the pyridine ring, along with an imino group and a sulfanone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone typically involves multi-step organic reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The imino group can be oxidized to form an oxime.

  • Reduction: : The compound can be reduced to remove the halogens or modify the imino group.

  • Substitution: : The halogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound may have potential biological activity, such as antimicrobial or antiviral properties.

  • Medicine: : It could be explored for its therapeutic potential in drug development.

  • Industry: : Its unique chemical properties may make it useful in various industrial applications, such as in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

(5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone: can be compared with other similar compounds, such as (4-amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone . While both compounds share structural similarities, the presence of different substituents and functional groups can lead to distinct chemical properties and biological activities. The uniqueness of This compound

Properties

IUPAC Name

(5-bromo-6-chloropyridin-3-yl)-imino-methyl-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2OS/c1-12(9,11)4-2-5(7)6(8)10-3-4/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMBHFFRAPPCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC(=C(N=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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